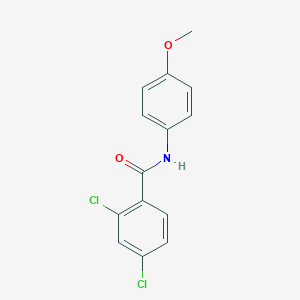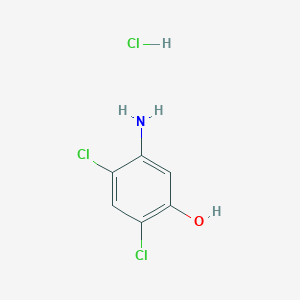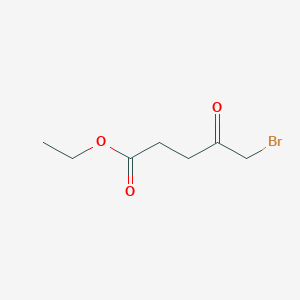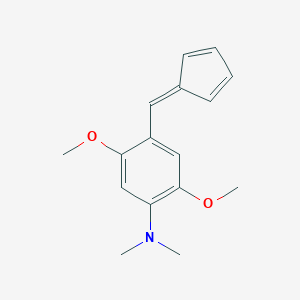
2,4-dichloro-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-methoxyphenyl)benzamide, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the benzoic acid family and has a chemical formula of C14H11Cl2NO3. Dicamba has been the subject of numerous scientific studies due to its potential impact on the environment and human health.
Mecanismo De Acción
Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves and moves throughout the plant, causing abnormal growth and eventually killing the plant. Dicamba is a systemic herbicide, which means it is absorbed by the plant and moves throughout the entire plant system.
Efectos Bioquímicos Y Fisiológicos
Dicamba has been found to have a range of biochemical and physiological effects on plants. It has been shown to affect the metabolism of amino acids and proteins, as well as the synthesis of nucleic acids. Dicamba also affects the production of plant hormones, leading to abnormal growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Dicamba is also highly effective against broadleaf weeds, making it a useful tool for plant research. However, 2,4-dichloro-N-(4-methoxyphenyl)benzamide can be toxic to some plant species, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-(4-methoxyphenyl)benzamide. One area of interest is the development of new formulations of 2,4-dichloro-N-(4-methoxyphenyl)benzamide that are more effective and less toxic to non-target plant species. Another area of research is the impact of 2,4-dichloro-N-(4-methoxyphenyl)benzamide on soil health and microbial communities. Additionally, there is a need for more research on the long-term effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide use on the environment and human health.
In conclusion, 2,4-dichloro-N-(4-methoxyphenyl)benzamide is a widely used herbicide that has been extensively studied for its effectiveness in controlling broadleaf weeds in agriculture. While 2,4-dichloro-N-(4-methoxyphenyl)benzamide has several advantages for use in laboratory experiments, it also has limitations and potential negative impacts on the environment and human health. Further research is needed to fully understand the effects of 2,4-dichloro-N-(4-methoxyphenyl)benzamide and to develop new formulations that are more effective and less toxic.
Métodos De Síntesis
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorobenzoic acid with 4-methoxyaniline in the presence of a catalyst. Another method involves the reaction of 2,4-dichloroaniline with 4-methoxybenzoic acid in the presence of a base.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its effectiveness in controlling weeds in agricultural settings. It has been found to be particularly effective against broadleaf weeds such as pigweed, velvetleaf, and morning glory. Dicamba is commonly used in combination with other herbicides to improve its effectiveness.
Propiedades
Número CAS |
83191-08-6 |
|---|---|
Nombre del producto |
2,4-dichloro-N-(4-methoxyphenyl)benzamide |
Fórmula molecular |
C14H11Cl2NO2 |
Peso molecular |
296.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Clave InChI |
NXLMOHTXJYYLMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)




![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
![4-[(E)-2-quinolin-4-ylethenyl]quinoline](/img/structure/B182638.png)





